3-Bromo-2-ethoxypyridine
Overview
Description
3-Bromo-2-ethoxypyridine: is an organic compound with the molecular formula C7H8BrNO and a molecular weight of 202.05 g/mol . It is a derivative of pyridine, a six-membered aromatic ring containing one nitrogen atom. This compound is characterized by the presence of a bromine atom at the third position and an ethoxy group at the second position on the pyridine ring . It is commonly used in organic synthesis and various research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method for synthesizing 3-Bromo-2-ethoxypyridine involves the reaction of 2,3-dibromopyridine with sodium ethoxide in ethanol . The reaction is typically carried out under reflux conditions for about 12 hours. The general procedure is as follows:
- Sodium metal is slowly dissolved in anhydrous ethanol while stirring.
- 2,3-Dibromopyridine is then added to the solution.
- The reaction mixture is refluxed for 12 hours.
- After completion, the reaction mixture is cooled, and the product is isolated by standard workup procedures.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-2-ethoxypyridine undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The ethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The pyridine ring can be reduced under specific conditions to form piperidine derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium amide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethyl sulfoxide or tetrahydrofuran.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Major Products Formed:
Nucleophilic Substitution: Formation of substituted pyridines.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of piperidine derivatives.
Scientific Research Applications
3-Bromo-2-ethoxypyridine is utilized in various scientific research applications, including:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: It is used in the development of pharmaceutical compounds, particularly those targeting the central nervous system.
Material Science: It is employed in the synthesis of novel materials with specific electronic or optical properties.
Agricultural Chemistry: It is used in the development of agrochemicals, such as herbicides and pesticides.
Mechanism of Action
The mechanism of action of 3-Bromo-2-ethoxypyridine involves its interaction with various molecular targets and pathways. For instance, when used as a precursor in organic synthesis, it can form reactive intermediates such as hetarynes (specifically, 2,3-pyridyne) under strong basic conditions. These intermediates can then react with nucleophiles to form functionalized pyridine derivatives. The specific molecular targets and pathways depend on the context of its application, such as in medicinal chemistry or material science.
Comparison with Similar Compounds
- 2-Bromo-3-ethoxypyridine
- 3-Bromo-2-methoxypyridine
- 3-Bromo-2-hydroxypyridine
Comparison:
- 2-Bromo-3-ethoxypyridine: Similar to 3-Bromo-2-ethoxypyridine but with the bromine and ethoxy groups swapped. It may exhibit different reactivity and selectivity in chemical reactions.
- 3-Bromo-2-methoxypyridine: Contains a methoxy group instead of an ethoxy group, which can influence its solubility and reactivity.
- 3-Bromo-2-hydroxypyridine: Contains a hydroxyl group instead of an ethoxy group, making it more polar and potentially more reactive in certain conditions .
This compound stands out due to its unique combination of bromine and ethoxy groups, which provide specific reactivity patterns and applications in various fields.
Properties
IUPAC Name |
3-bromo-2-ethoxypyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrNO/c1-2-10-7-6(8)4-3-5-9-7/h3-5H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLQBFCAXXZMOLZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC=N1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40450868 | |
Record name | 3-BROMO-2-ETHOXYPYRIDINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40450868 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
57883-25-7 | |
Record name | 3-BROMO-2-ETHOXYPYRIDINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40450868 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Bromo-2-ethoxypyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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